8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
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Overview
Description
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine typically involves the chloromethylation of a precursor benzodioxine compound. One common method includes the reaction of the benzodioxine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under mild conditions . The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of environmentally friendly catalysts and solvents is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted benzodioxines.
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Dechlorinated benzodioxines.
Scientific Research Applications
8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Chloromethyl methyl ether: Used as an alkylating agent in organic synthesis.
Fluorobenzene: A simple aromatic compound with a fluorine substituent.
Uniqueness: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is unique due to the combination of a chloromethyl group and a fluorine atom on a benzodioxine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONGDHUPLQOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CCl)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381627 |
Source
|
Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131728-94-4 |
Source
|
Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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